5,7-ジアセトキシ-8-メトキシフラボン

説明

5,7-Diacetoxy-8-methoxyflavone is a natural product that can be isolated from plants of the Scutellaria genus. It is known for its inhibitory activity on cAMP phosphodiesterase (cAMP-PDE), making it a compound of interest in various scientific research fields .

科学的研究の応用

5,7-Diacetoxy-8-methoxyflavone has a wide range of scientific research applications, including:

Chemistry: It is used as a model compound to study the inhibitory effects on cAMP phosphodiesterase.

Biology: The compound’s inhibitory activity on cAMP-PDE makes it useful in studying cellular signaling pathways.

Medicine: It has potential therapeutic applications due to its anti-inflammatory and anticancer properties.

Industry: The compound can be used in the development of pharmaceuticals and nutraceuticals

作用機序

5,7-Diacetoxy-8-methoxyflavone is a natural product that can be isolated from plants of the Scutellaria genus . This compound has been found to exhibit inhibitory activity against cAMP phosphodiesterase .

Target of Action

The primary target of 5,7-Diacetoxy-8-methoxyflavone is cAMP phosphodiesterase . This enzyme plays a crucial role in cellular signal transduction by regulating the intracellular levels of cyclic adenosine monophosphate (cAMP), a second messenger involved in many biological processes.

Mode of Action

5,7-Diacetoxy-8-methoxyflavone interacts with cAMP phosphodiesterase, inhibiting its activity . This inhibition prevents the enzyme from breaking down cAMP, leading to an increase in intracellular cAMP levels.

Pharmacokinetics

It’s known that the compound’s bioavailability may be influenced by its lipophilicity .

生化学分析

Biochemical Properties

5,7-Diacetoxy-8-methoxyflavone interacts with cAMP phosphodiesterase (cAMP-PDE), an enzyme involved in the regulation of intracellular levels of cyclic adenosine monophosphate (cAMP) . By inhibiting cAMP-PDE, 5,7-Diacetoxy-8-methoxyflavone can potentially influence various biochemical reactions mediated by cAMP.

Cellular Effects

Given its inhibitory activity on cAMP-PDE, it may influence cell function by modulating cAMP-dependent signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

5,7-Diacetoxy-8-methoxyflavone exerts its effects at the molecular level primarily through its interaction with cAMP-PDE. By inhibiting this enzyme, it can increase the intracellular levels of cAMP, thereby influencing various cellular processes regulated by cAMP .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Diacetoxy-8-methoxyflavone typically involves the acetylation of 5,7-dihydroxy-8-methoxyflavone (wogonin). The reaction conditions often include the use of acetic anhydride and a base such as pyridine to facilitate the acetylation process .

Industrial Production Methods:

化学反応の分析

Types of Reactions: 5,7-Diacetoxy-8-methoxyflavone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups on the flavone structure.

Substitution: Substitution reactions can occur at the acetoxy or methoxy groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Substitution reactions often involve nucleophiles like hydroxide ions (OH-) or amines (NH2).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield alcohols or alkanes .

類似化合物との比較

Wogonin: 5,7-Dihydroxy-8-methoxyflavone, the parent compound of 5,7-Diacetoxy-8-methoxyflavone.

Baicalein: Another flavone from Scutellaria baicalensis with similar biological activities.

Apigenin: A flavone with anti-inflammatory and anticancer properties.

Uniqueness: 5,7-Diacetoxy-8-methoxyflavone is unique due to its specific acetylation pattern, which enhances its inhibitory activity on cAMP phosphodiesterase compared to its parent compound, wogonin .

生物活性

5,7-Diacetoxy-8-methoxyflavone (5,7-DiAcO-8-OMe) is a flavonoid compound derived from plants in the genus Scutellaria, known for its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications based on current research findings.

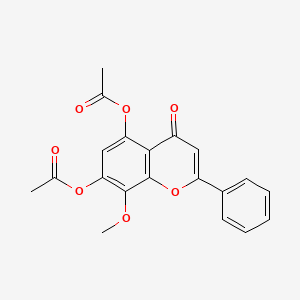

Chemical Structure and Properties

5,7-DiAcO-8-OMe is characterized by:

- Two acetoxy groups at positions 5 and 7.

- One methoxy group at position 8 of the flavone backbone.

This structural configuration enhances its pharmacological properties by influencing its interactions with biological targets.

The primary mechanism through which 5,7-Diacetoxy-8-methoxyflavone exerts its biological effects is through the inhibition of cyclic adenosine monophosphate (cAMP) phosphodiesterase (PDE). By inhibiting PDE, the compound increases intracellular levels of cAMP, a critical signaling molecule involved in various cellular processes. This action can modulate cellular signaling pathways, gene expression, and overall cellular metabolism.

1. Antioxidant Activity

5,7-Diacetoxy-8-methoxyflavone exhibits significant antioxidant properties. It has been shown to scavenge free radicals effectively, which contributes to its potential in preventing oxidative stress-related diseases. Various assays have confirmed its antioxidant capacity:

- DPPH radical scavenging assay

- ABTS radical scavenging assay

- Ferric reducing antioxidant power (FRAP) assay

These assays indicate that the compound's structure plays a crucial role in its ability to neutralize reactive oxygen species .

2. Anticancer Properties

Research indicates that 5,7-Diacetoxy-8-methoxyflavone has promising anticancer effects. In studies involving human oral squamous carcinoma cells (SCC-9), it demonstrated potent inhibitory effects on cell proliferation with an IC50 value ranging from 5 to 10 μM. The compound was shown to induce cell cycle arrest in the G1 phase while decreasing S phase progression . Additionally, it exhibited selective toxicity towards cancer cells compared to non-cancerous cells, highlighting its potential as a chemopreventive agent.

3. Anti-inflammatory Effects

The compound's ability to modulate cAMP levels also suggests potential anti-inflammatory properties. Increased cAMP can lead to reduced inflammatory responses in various cell types, making it a candidate for further investigation in treating inflammatory diseases.

Pharmacokinetics

The bioavailability of 5,7-Diacetoxy-8-methoxyflavone is influenced by its lipophilicity and structural characteristics. Studies have shown that it is well absorbed and accumulates in tissues such as the liver and kidneys when administered in vivo. This property enhances its therapeutic potential by ensuring adequate concentrations at target sites within the body .

Comparative Analysis with Related Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 5,7-Dimethoxyflavone | Two methoxy groups at positions 5 and 7 | Lacks acetyl groups; primarily studied for neuroprotective effects. |

| 5,7-Dihydroxy-8-methoxyflavone | Hydroxyl groups instead of acetyl | Exhibits stronger antioxidant activity due to free hydroxyls. |

| Quercetin | Multiple hydroxyl groups on the flavonoid backbone | Known for broad-spectrum antioxidant activity; widely studied in cancer research. |

| Luteolin | Hydroxyls at positions 3', 4', and 5 | Exhibits anti-inflammatory properties distinct from those of diacetoxylated flavones. |

特性

IUPAC Name |

(7-acetyloxy-8-methoxy-4-oxo-2-phenylchromen-5-yl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16O7/c1-11(21)25-16-10-17(26-12(2)22)19(24-3)20-18(16)14(23)9-15(27-20)13-7-5-4-6-8-13/h4-10H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPPVJYIDQFOAJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC(=C(C2=C1C(=O)C=C(O2)C3=CC=CC=C3)OC)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10745399 | |

| Record name | 8-Methoxy-4-oxo-2-phenyl-4H-1-benzopyran-5,7-diyl diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10745399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23246-80-2 | |

| Record name | 8-Methoxy-4-oxo-2-phenyl-4H-1-benzopyran-5,7-diyl diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10745399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。